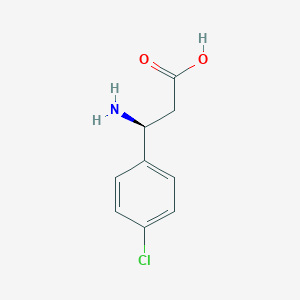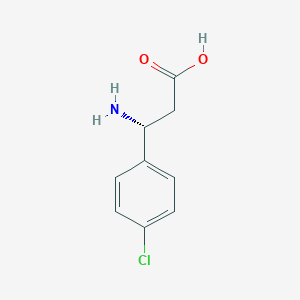![molecular formula C13H18N2 B111663 1-Benzyloctahydropyrrolo[3,4-b]pyrrole CAS No. 132414-50-7](/img/structure/B111663.png)
1-Benzyloctahydropyrrolo[3,4-b]pyrrole
Vue d'ensemble
Description
1-Benzyloctahydropyrrolo[3,4-b]pyrrole is a chemical compound with the molecular formula C₁₃H₁₈N₂. It is characterized by a fused bicyclic structure that includes a pyrrole ring and a benzyl group.
Méthodes De Préparation
The synthesis of 1-Benzyloctahydropyrrolo[3,4-b]pyrrole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the use of a palladium-catalyzed cyclization reaction. The reaction conditions often require an inert atmosphere and temperatures ranging from 2-8°C to ensure the stability of the compound . Industrial production methods may involve large-scale synthesis using similar catalytic processes, ensuring high purity and yield.
Analyse Des Réactions Chimiques
1-Benzyloctahydropyrrolo[3,4-b]pyrrole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include palladium catalysts, inert atmospheres, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Benzyloctahydropyrrolo[3,4-b]pyrrole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of 1-Benzyloctahydropyrrolo[3,4-b]pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-Benzyloctahydropyrrolo[3,4-b]pyrrole can be compared with other similar compounds, such as:
1-Benzylpyrrole: This compound has a simpler structure with only one pyrrole ring and a benzyl group.
Octahydropyrrolo[3,4-b]pyrrole: This compound lacks the benzyl group, resulting in different chemical properties and reactivity.
1-Benzyl-2,3,4,5-tetrahydropyrrolo[3,4-b]pyrrole: This compound has a partially saturated pyrrole ring, leading to different chemical and biological properties.
Propriétés
IUPAC Name |
1-benzyl-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-2-4-11(5-3-1)10-15-7-6-12-8-14-9-13(12)15/h1-5,12-14H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LODPYENASSOOBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2C1CNC2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60626487 | |
| Record name | 1-Benzyloctahydropyrrolo[3,4-b]pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60626487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132414-50-7 | |
| Record name | 1-Benzyloctahydropyrrolo[3,4-b]pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60626487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

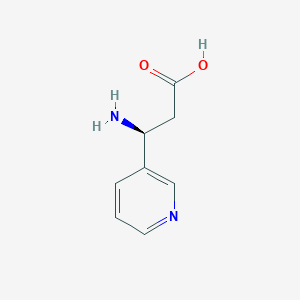
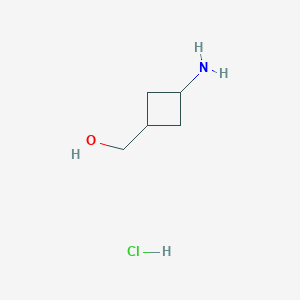
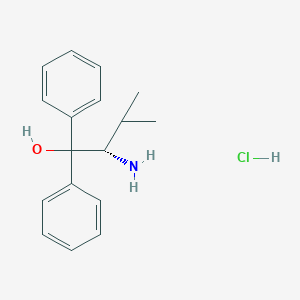

![Tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B111611.png)
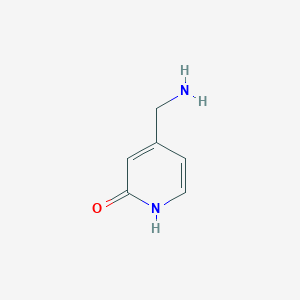
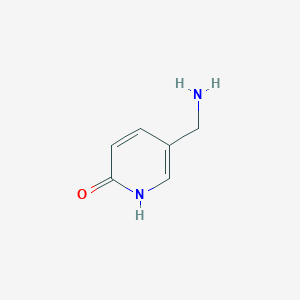

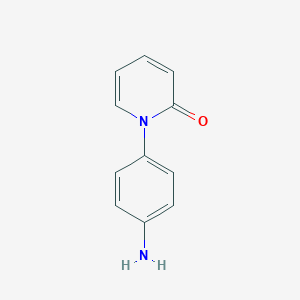
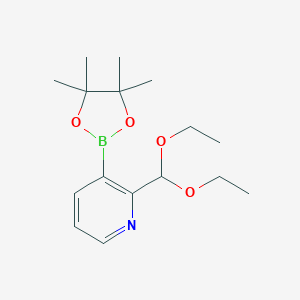
![[(E)-2-Aminoethenyl]dimethylamine](/img/structure/B111639.png)
